molecular formula C12H13NO5 B2356064 3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid CAS No. 335212-81-2

3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid

Cat. No.: B2356064
CAS No.: 335212-81-2
M. Wt: 251.238
InChI Key: BJKGNZOCGRAHOO-UHFFFAOYSA-N
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Description

The compound “3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid” is a derivative of 2,3-Dihydro-benzo[1,4]dioxine . It is a complex organic compound that contains a benzodioxine ring, which is a type of heterocyclic compound .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

  • A study highlighted the preparation of racemic 2-(2,3-dihydro-1,4-benzodioxin)propionic acid, demonstrating its anti-inflammatory properties and comparing it with other anti-inflammatory agents (Vazquez, Rosell, & Pujol, 1997).

Labeling for Metabolic Studies

  • An improved method for 14C-labeling of L-DOPS, a norepinephrine precursor amino acid, was developed, which included a synthesis strategy involving the propionic acid moiety (Kurosawa & Nishioka, 1996).

Antibacterial Activity

  • Pyridonecarboxylic acids, which have an amino- and/or hydroxy-substituted cyclic amino group, demonstrated significant antibacterial activity in vitro and in vivo (Egawa et al., 1984).

Catabolism by Escherichia coli

  • A study on Escherichia coli revealed its capability to utilize aromatic acids, including 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids, as carbon sources for growth (Burlingame & Chapman, 1983).

Synthesis of Derivatives

  • Tandem palladium-catalyzed oxidative aminocarbonylation-cyclization was used for synthesizing 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showing significant stereoselectivity (Gabriele et al., 2006).

Muscarinic M2-Receptor Affinity

  • A hybrid compound with a fragment of the antagonist of muscarinic receptor AFDX-384 and a W84 moiety known as an allosteric modulator of antagonist binding was synthesized, demonstrating the potential for modifying receptor affinity (Holzgrabe & Heller, 2003).

N-Coupling Using Laccase

  • Laccase-catalyzed N-coupling of aromatic and aliphatic amines with 3-(3,4-dihydroxyphenyl)-propionic acid (dihydrocaffeic acid) was studied, leading to the creation of novel compounds (Mikolasch et al., 2002).

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-11(15)3-4-13-12(16)8-1-2-9-10(7-8)18-6-5-17-9/h1-2,7H,3-6H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKGNZOCGRAHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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